5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thiazolidine ring fused with an azolidine moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione typically involves the intramolecular electrophilic cyclization of N-allylthioamides. This method is favored due to its efficiency in forming the thiazolidine ring structure. The reaction conditions often include the use of halogens as electrophilic agents to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction could produce hydroxy or alkyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to act as a selective type-2 cannabinoid receptor (CB2) agonist, which is involved in modulating pain and inflammation . The binding of the compound to CB2 receptors triggers a cascade of intracellular signaling pathways that result in its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5Z)-5-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 4-Methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 2-Methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Uniqueness
5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively target CB2 receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
(5Z)-5-(1-hexyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O3S/c1-2-3-4-7-10-19-12-9-6-5-8-11(12)13(16(19)21)14-15(20)18-17(22)23-14/h5-6,8-9H,2-4,7,10H2,1H3,(H,18,20,22)/b14-13- |
InChI Key |
ABQGCUOPSQYCBD-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=O)S3)/C1=O |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C3C(=O)NC(=O)S3)C1=O |
Origin of Product |
United States |
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